molecular formula C13H15N3O3 B6135284 1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6135284
M. Wt: 261.28 g/mol
InChI Key: UPGKJTNEDMXTAW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PBT-2, is a small molecule that has been studied for its potential therapeutic applications in various diseases. PBT-2 has been shown to have a unique mechanism of action that makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Mechanism of Action

1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has a unique mechanism of action that involves the binding of metal ions such as copper and zinc. This binding prevents the formation of toxic protein aggregates that are associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Biochemical and Physiological Effects:
1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a number of biochemical and physiological effects that make it a promising candidate for therapeutic applications. It has been shown to reduce the formation of toxic protein aggregates, improve cognitive function, and reduce inflammation in animal models of Alzheimer's and Huntington's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its unique mechanism of action, which makes it a promising candidate for treating neurodegenerative diseases. However, one limitation is that more research is needed to fully understand its safety and efficacy in humans.

Future Directions

There are several future directions that could be pursued with regards to 1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to further investigate its therapeutic potential in other neurodegenerative diseases such as Parkinson's disease. Another potential direction is to explore its potential as an anti-cancer or anti-viral agent. Finally, more research is needed to fully understand its safety and efficacy in humans, which could lead to the development of new therapies for neurodegenerative diseases.

Synthesis Methods

1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a multi-step process that involves the reaction of pyrrole-2-carbaldehyde with ethyl acetoacetate to form a pyrrole derivative. This intermediate is then reacted with urea to form the final product, 1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects in animal models of Alzheimer's and Huntington's disease, as well as in vitro studies of cancer and viral infections.

properties

IUPAC Name

1-butyl-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-3-7-16-12(18)10(11(17)15-13(16)19)8-9-5-4-6-14-9/h4-6,8,18H,2-3,7H2,1H3,(H,15,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGKJTNEDMXTAW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)C=C2C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=O)NC1=O)/C=C/2\C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.